Azo-Combretastatin A4 (trans)
CAS No.:
Cat. No.: VC17872438
Molecular Formula: C16H18N2O5
Molecular Weight: 318.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O5 |
|---|---|
| Molecular Weight | 318.32 g/mol |
| IUPAC Name | 2-methoxy-5-[(3,4,5-trimethoxyphenyl)diazenyl]phenol |
| Standard InChI | InChI=1S/C16H18N2O5/c1-20-13-6-5-10(7-12(13)19)17-18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3 |
| Standard InChI Key | AIRZFEKQGRSBNX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N=NC2=CC(=C(C(=C2)OC)OC)OC)O |
Introduction
Chemical Identity and Structural Features of Azo-Combretastatin A4 (trans)
Molecular Architecture
Azo-Combretastatin A4 (trans) (IUPAC name: (E)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenol) shares a core structure with CA4 but replaces the native cis-stilbene moiety with an azobenzene bridge (trans-N=N-). This substitution preserves the planar aromatic systems critical for tubulin binding while introducing photoresponsive functionality . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₈N₂O₅ | |
| Molecular weight | 318.32 g/mol | |
| λ<sub>max</sub> (trans) | 379 nm (in PBS/CH₃CN) | |
| Thermal relaxation half-life | 2.3 hours (37°C, aqueous buffer) |
The trans isomer adopts an extended conformation, with dihedral angles of 178° between the two aromatic rings, as confirmed by RI-MP2/def2-TZVP computational optimizations . This geometry reduces complementarity with the curved colchicine binding site of tubulin compared to the bent cis isomer .
Synthesis and Photoswitching Mechanisms
Synthetic Pathway
The synthesis of Azo-Combretastatin A4 (trans) proceeds via a four-step route:
-
Protection: 3-Nitro-4-methoxyaniline is protected with tert-butyldimethylsilyl (TBDMS) chloride.
-
Reduction: Catalytic hydrogenation converts the nitro group to an amine.
-
Diazotization/Coupling: Reaction with 3,4,5-trimethoxyaniline using diacetoxyiodobenzene forms the azobenzene core.
-
Deprotection: Fluoride-mediated removal of the TBDMS group yields the final phenol .
Light-Induced Isomerization
Irradiation at 380 nm (4.4 mW/cm²) induces trans-to-cis conversion within 30 seconds, achieving a photostationary state with >80% cis content . The reverse process occurs thermally with first-order kinetics (k = 0.30 h⁻¹ at 37°C), enabling automatic deactivation of the drug over time . Time-resolved spectroscopy reveals biphasic relaxation dynamics:
-
Primary phase (1–100 ps): Cis-to-trans isomerization completes within 450 fs, stretching the molecule by 1.9 Å .
-
Secondary phase (1–100 ns): Conformational adjustments in the tubulin binding pocket accommodate the elongated ligand .
Tubulin Binding and Antiproliferative Activity
Affinity and Selectivity
The trans isomer exhibits markedly reduced tubulin binding compared to cis-Azo-CA4:
| Parameter | trans-Azo-CA4 | cis-Azo-CA4 |
|---|---|---|
| Tubulin IC<sub>50</sub> | 420 nM | 28 nM |
| EC<sub>50</sub> (HeLa cells) | 1.2 µM | 35 nM |
| ΔΔG (binding vs. cis) | +5 kcal/mol | — |
Molecular dynamics simulations attribute this 4300-fold affinity difference to disrupted hydrophobic stacking and loss of hydrogen bonds to αThr179/αVal181 in the trans state .
Mechanism of Action
In the trans configuration:
-
Steric clash: The elongated azobenzene bridge displaces β-tubulin's T7 loop (residues 275–286), preventing closure of the binding pocket .
-
Water-mediated destabilization: Isomerization expels a structurally critical water molecule that bridges the ligand and βAsn258 .
-
Global tubulin effects: Unbinding induces backbone rearrangements in α-tubulin's H7 helix (residues 223–229), reducing longitudinal dimer-dimer contacts in microtubules .
Pharmacological Considerations
Metabolic Stability
Azo-Combretastatin A4 (trans) demonstrates improved metabolic stability over CA4 in glutathione (GSH)-rich environments:
| Condition | Half-life (Azo-CA4) | Half-life (CA4) |
|---|---|---|
| 5 mM GSH, pH 7.4 | 8.7 hours | 0.9 hours |
| Human liver microsomes | >24 hours | 3.2 hours |
Therapeutic Implications and Future Directions
Spatiotemporal Control in Cancer Therapy
The trans isomer's properties enable unique treatment paradigms:
-
Precision targeting: Systemic administration of trans-Azo-CA4 allows localized activation via fiber-optic light delivery to tumors.
-
Self-limiting toxicity: Thermal reversion to trans after light cessation automatically terminates cytotoxicity (t₁/₂ = 2.3 hours) .
-
Combination potential: Sequential trans/cis cycling may overcome resistance mechanisms associated with continuous tubulin inhibition.
Challenges and Optimization Strategies
Current limitations and mitigation approaches include:
| Challenge | Solution | Status |
|---|---|---|
| Limited tissue penetration of 380 nm light | Upconversion nanoparticles (λ = 808 nm → 380 nm) | Preclinical testing |
| Ocular toxicity from prolonged UV exposure | Two-photon activation (λ = 760 nm) | In vitro proof-of-concept |
| Tumor heterogeneity in isomer distribution | Real-time Raman spectroscopy monitoring | Phase I trial design |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume